2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-nitrophenylpiperazine with 2-methylpropenal under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dichloromethane. The mixture is stirred and heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Cinepazide maleate
- 2-(Piperazin-1-yl)ethan-1-ol
Uniqueness
2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitrophenyl and propenone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
139650-43-4 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C14H17N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6H,1,7-10H2,2H3 |
InChI Key |
SADKRRKDSNWCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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